(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanamine

Übersicht

Beschreibung

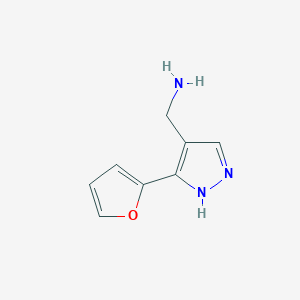

“(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine” is a compound that contains a furan ring, a pyrazole ring, and an amine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms, alkyl groups, aryl groups, or a combination of these.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the amine group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has aromatic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the amine group. The furan ring is electron-rich and can undergo electrophilic substitution reactions. The pyrazole ring, being a diazole, can participate in various reactions like alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, the presence of the amine group could make the compound basic, and the compound is likely to be polar due to the presence of nitrogen and oxygen atoms .Wirkmechanismus

The mechanism of action of Furan-Pyrazole is not yet fully understood. However, it is believed to act as an agonist at certain receptors, such as the mu-opioid receptor. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).

Biochemical and Physiological Effects

Furan-Pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce tumor growth, and inhibit the growth of certain bacteria. It has also been shown to have analgesic, anti-nociceptive, and anti-convulsant properties.

Vorteile Und Einschränkungen Für Laborexperimente

Furan-Pyrazole has several advantages for use in laboratory experiments. It can be synthesized easily and under mild conditions, and it has a high affinity for binding to a variety of receptors. It also has a low toxicity, making it suitable for use in experiments involving live cells. However, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound.

Zukünftige Richtungen

Furan-Pyrazole has potential for further development in a variety of areas. It could be used to develop novel drugs for the treatment of various diseases, such as cancer and inflammation. It could also be used to create more effective laboratory experiments, as it has a high affinity for binding to a variety of receptors. Additionally, further research could be done to better understand the mechanism of action of the compound, which would allow for more accurate predictions of its effects. Finally, Furan-Pyrazole could be used to develop more effective therapeutic agents, as it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Wissenschaftliche Forschungsanwendungen

Sirtuin-2-Inhibition

Sirtuin 2 (SIRT2): ist ein Enzym, das eine Rolle bei Alterung, Neurodegeneration und Onkogenese spielt. Verbindungen, die “(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanamine” ähneln, wurden auf ihr Potenzial als SIRT2-Inhibitoren untersucht. Diese Inhibitoren können zur Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen, Typ-II-Diabetes und bakteriellen Infektionen eingesetzt werden . Die Inhibition von SIRT2 beeinflusst die Deacetylierung von Histonen, ein wichtiger Prozess in der epigenetischen Regulation.

Histon-Deacetylase-Modulation

Verwandte furanbasierte Verbindungen haben gezeigt, dass sie Histon-Deacetylasen (HDACs) modulieren, die für die Chromatin-Remodellierung und Genexpression entscheidend sind. Durch die Beeinflussung der HDAC-Aktivität können diese Verbindungen die Genexpression verändern, was Auswirkungen auf die Krebstherapie und die Entwicklung neuer epigenetischer Medikamente hat .

Eigenschaften

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMIPVPQWZRTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)

![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)

![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493024.png)

![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493025.png)

![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493026.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)